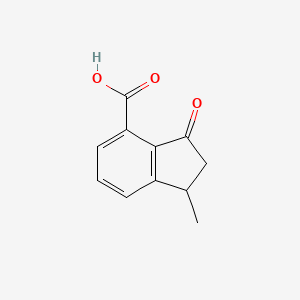
3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane is an organic compound that belongs to the class of oxolanes. Oxolanes, also known as tetrahydrofurans, are five-membered cyclic ethers with various substituents. This particular compound features chloromethyl and methoxymethyl groups attached to the oxolane ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane can be achieved through several methods:
Starting from 2-methyloxolane: The compound can be synthesized by chloromethylation of 2-methyloxolane using formaldehyde and hydrochloric acid under acidic conditions.
Methoxymethylation: The methoxymethyl group can be introduced by reacting the chloromethylated oxolane with methanol in the presence of a base such as sodium methoxide.
Industrial Production Methods
Industrial production methods would likely involve continuous flow processes to ensure high yield and purity. These methods would optimize reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., sodium azide, potassium thiolate) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted oxolanes depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl-substituted oxolanes.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Could be explored for pharmaceutical applications due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane would depend on its specific application. Generally, the compound could interact with molecular targets through its reactive functional groups, leading to various biochemical pathways and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)-2-methyloxolane: Lacks the methoxymethyl group.
3-(Methoxymethyl)-2-methyloxolane: Lacks the chloromethyl group.
2-Methyloxolane: Lacks both chloromethyl and methoxymethyl groups.
Uniqueness
3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane is unique due to the presence of both chloromethyl and methoxymethyl groups, which provide diverse reactivity and potential for various applications.
Propriétés
Formule moléculaire |
C8H15ClO2 |
|---|---|
Poids moléculaire |
178.65 g/mol |
Nom IUPAC |
3-(chloromethyl)-3-(methoxymethyl)-2-methyloxolane |
InChI |
InChI=1S/C8H15ClO2/c1-7-8(5-9,6-10-2)3-4-11-7/h7H,3-6H2,1-2H3 |
Clé InChI |
OCTAGUWIFKDRCN-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCO1)(COC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde](/img/structure/B13204014.png)
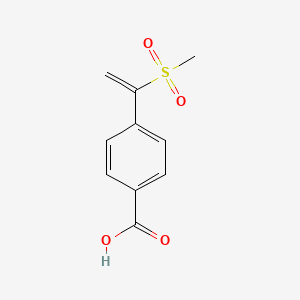
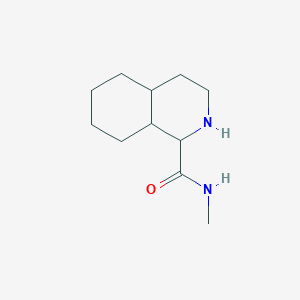

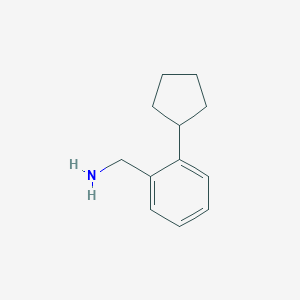
![Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13204054.png)


amine](/img/structure/B13204065.png)
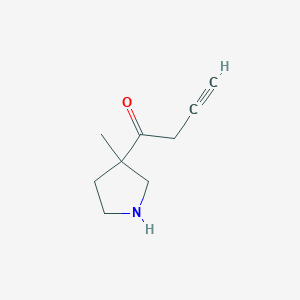

![5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid](/img/structure/B13204074.png)
![(1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13204082.png)
